
4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-hydroxy-2-morpholinopyrimidine-5-carboxylique est un composé hétérocyclique qui présente un cycle pyrimidinique substitué par des groupes hydroxy, morpholino et acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-hydroxy-2-morpholinopyrimidine-5-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de l’acide 2,4-dihydroxypyrimidine-5-carboxylique avec la morpholine en présence d’un catalyseur approprié . Les conditions réactionnelles comprennent souvent des températures modérées et des solvants spécifiques pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la cristallisation et la chromatographie pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-hydroxy-2-morpholinopyrimidine-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools.
Substitution : Le groupe morpholino peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d’une base ou d’un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxy peut produire des cétones, tandis que la réduction du groupe acide carboxylique peut produire des alcools.
Applications De Recherche Scientifique
L’acide 4-hydroxy-2-morpholinopyrimidine-5-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans diverses réactions organiques.
Biologie : La structure du composé lui permet d’interagir avec les molécules biologiques, ce qui le rend utile pour étudier les mécanismes enzymatiques et les interactions protéines-ligands.
Médecine : Ses propriétés thérapeutiques potentielles sont explorées, en particulier dans le développement de nouveaux médicaments ciblant des voies spécifiques.
Mécanisme D'action
Le mécanisme par lequel l’acide 4-hydroxy-2-morpholinopyrimidine-5-carboxylique exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxy et acide carboxylique peuvent former des liaisons hydrogène avec les molécules cibles, tandis que le groupe morpholino peut améliorer la solubilité et la biodisponibilité. Ces interactions peuvent moduler l’activité des enzymes et des récepteurs, influençant diverses voies biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4-dihydroxypyrimidine-5-carboxylique : Ce composé est structurellement similaire, mais il manque le groupe morpholino, ce qui peut affecter sa solubilité et sa réactivité.
Acide uracile-5-carboxylique : Un autre composé apparenté qui partage le noyau pyrimidinique mais qui diffère par les groupes fonctionnels, ce qui a un impact sur son activité biologique.
Unicité
L’acide 4-hydroxy-2-morpholinopyrimidine-5-carboxylique est unique en raison de la présence du groupe morpholino, qui améliore sa solubilité et ses interactions potentielles avec les cibles biologiques. Cela en fait un composé précieux pour diverses applications en recherche et dans l’industrie.
Propriétés
Numéro CAS |
1023812-03-4 |
|---|---|
Formule moléculaire |
C9H11N3O4 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O4/c13-7-6(8(14)15)5-10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |
Clé InChI |
VEFKRLZIHUEHGH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C(C(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


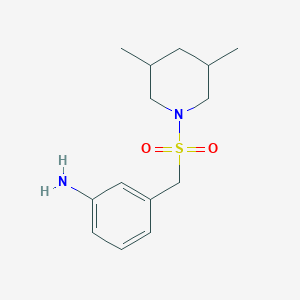

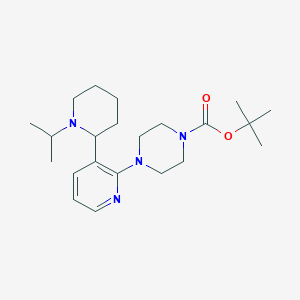



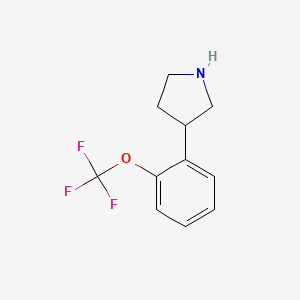

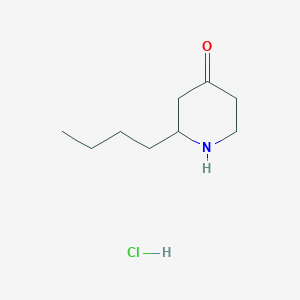
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)

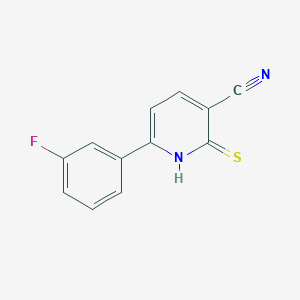
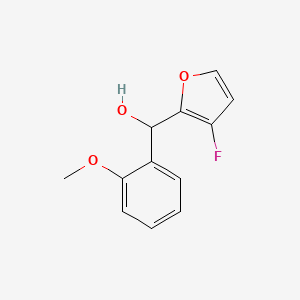
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)
